2,4-Dimethyloxan-4-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Environmental Dissipation and Agricultural Use
2,4-Dichlorophenoxyacetic acid (2,4-D), related in structure and use to 2,4-Dimethyloxan-4-amine hydrochloride, is a widely used agricultural herbicide. Research on its dissipation in soil, utilizing forms such as 2,4-D dimethylamine salt, has shown equivalent rates of dissipation between its amine salt and ester forms. This indicates that the different formulations rapidly convert to the same anionic form in the environment, suggesting minimal impact on the rate of dissipation of 2,4-D per se from these formulations (Wilson, Geronimo, & Armbruster, 1997).
Atmospheric Chemistry
Amines, similar in function to this compound, have been studied for their effectiveness in enhancing sulfuric acid-water nucleation in the atmosphere more than ammonia. This indicates that certain amines, due to their stronger binding with sulfuric acid, might play a significant role in atmospheric processes, including cloud formation and climate regulation (Kurtén, Loukonen, Vehkamäki, & Kulmala, 2008).
Chemical Synthesis and Identification
The substance bk-2C-B, an analogue of the phenethylamine 2C-B, has been synthesized and identified, indicating the versatility of amines in chemical synthesis and the development of new compounds with potential psychoactive effects. This research demonstrates the complexities involved in synthesizing and analyzing amine-based substances, potentially including this compound (Power et al., 2015).
Polymer Science
Amines play a critical role in the synthesis of polymers and copolymers, demonstrating their utility in creating materials with specific properties. For example, the polymerization of tertiary amine methacrylates has led to the development of homopolymers and diblock copolymers with unique solubility and temperature response behaviors. This highlights the potential of this compound in polymer science and engineering for creating advanced materials (Bütün, Armes, & Billingham, 2001).
Mutagenesis and Carcinogenesis
The interaction of heterocyclic amines with DNA, leading to the formation of adducts, implicates these compounds in mutagenesis and carcinogenesis. This research sheds light on the molecular mechanisms by which amines can contribute to genetic mutations and cancer development, which could extend to compounds like this compound under certain conditions (Schut & Snyderwine, 1999).
Properties
IUPAC Name |
2,4-dimethyloxan-4-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c1-6-5-7(2,8)3-4-9-6;/h6H,3-5,8H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOFOZLUXGCVXLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCO1)(C)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2089277-28-9 |
Source
|
Record name | 2,4-dimethyloxan-4-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.